

An In-depth Technical Guide to 15,16-Dihydrotanshindiol C

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Compound of Interest

Compound Name: 15,16-Dihydrotanshindiol C

Cat. No.: B3030361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental considerations for the diterpenoid compound **15,16-Dihydrotanshindiol C**.

Core Quantitative Data

A summary of the key physicochemical properties of **15,16-Dihydrotanshindiol C** is presented below.

Property	Value	Source(s)
Molecular Weight	314.33 g/mol	[1][2]
Molecular Formula	C18H18O5	[1][2]
CAS Number	891854-96-9	[2]
Topological Polar Surface Area	83.8 Å ²	[3][4]
Hydrogen Bond Donor Count	2	[3][4]
Hydrogen Bond Acceptor Count	5	[3][4]
XlogP	0.7	[3][4]
Rotatable Bond Count	0	[3][4]
Heavy Atom Count	23	[3][4]
Complexity	609	[3][4]
Formal Charge	0	[3][4]
Exact Mass	314.115 g/mol	[3][4]

Biological Activity and Therapeutic Potential

15,16-Dihydrotanshindiol C is a naturally occurring diterpenoid that has garnered interest for its potential therapeutic applications. The primary reported biological activities are:

- **Thrombin Inhibition:** This compound is a potent inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1][2] Its ability to directly inhibit thrombin suggests its potential as an anticoagulant for the prevention and treatment of thrombotic disorders.
- **Antimycobacterial Activity:** Research has indicated that tanshinones from *Salvia miltiorrhiza*, including compounds structurally related to **15,16-Dihydrotanshindiol C**, can inhibit the growth of *Mycobacterium tuberculosis*. The proposed mechanism involves the disruption of the mycobacterial cell envelope and the induction of oxidative stress.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **15,16-Dihydrotanshindiol C** are crucial for reproducible research. Below are generalized protocols for assessing its key biological activities.

Thrombin Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the thrombin inhibitory activity of **15,16-Dihydrotanshindiol C**.

1. Materials and Reagents:

- Human Thrombin
- Thrombin-specific fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
- Assay Buffer (e.g., Tris-HCl, pH 8.0 with NaCl and CaCl₂)
- **15,16-Dihydrotanshindiol C** (dissolved in an appropriate solvent, e.g., DMSO)
- Positive Control (a known thrombin inhibitor, e.g., argatroban)
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission ~380 nm/~460 nm)

2. Procedure:

- Prepare a serial dilution of **15,16-Dihydrotanshindiol C** in the assay buffer.
- In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the thrombin solution. Include wells for a negative control (buffer and enzyme) and a positive control.
- Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes).
- The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
- Calculate the percentage of thrombin inhibition for each concentration of **15,16-Dihydrotanshindiol C** relative to the uninhibited control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a general procedure for assessing the antimycobacterial activity of **15,16-Dihydrotanshindiol C**.

1. Materials and Reagents:

- Mycobacterium tuberculosis (e.g., H37Rv strain)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
- **15,16-Dihydrotanshindiol C** (dissolved in an appropriate solvent, e.g., DMSO)
- Positive Control (a known anti-TB drug, e.g., isoniazid)
- 96-well microplate
- Microplate reader for measuring optical density (OD) at a specific wavelength (e.g., 600 nm) or a resazurin-based viability indicator.

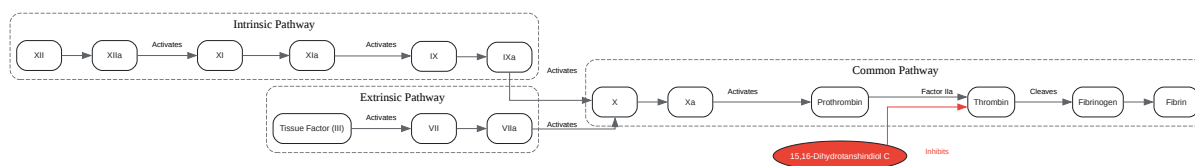
2. Procedure:

- Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture.
- Prepare serial dilutions of **15,16-Dihydrotanshindiol C** in the supplemented 7H9 broth in the wells of the microplate.
- Add the mycobacterial inoculum to each well. Include wells for a negative control (no compound) and a positive control.
- Seal the plate and incubate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).
- After incubation, assess mycobacterial growth. This can be done by measuring the OD600 or by adding a viability indicator like resazurin and measuring the color change or fluorescence.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in a significant inhibition of bacterial growth compared to the control.

Signaling Pathways and Workflows

Coagulation Cascade and Thrombin Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by a direct thrombin inhibitor like **15,16-Dihydrotanshindiol C**.

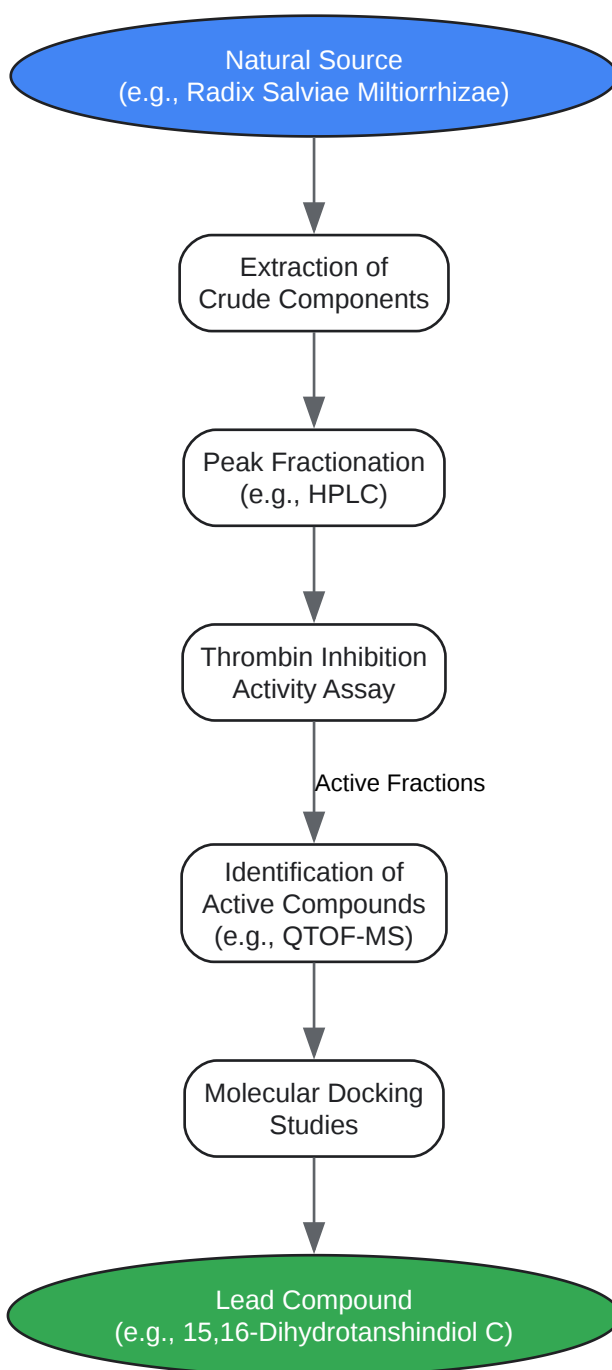


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Caption: The coagulation cascade showing the point of thrombin inhibition.

Experimental Workflow for Screening Thrombin Inhibitors

The diagram below outlines a typical workflow for the screening and identification of direct thrombin inhibitors from a natural source, such as *Radix Salviae Miltiorrhizae*.



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Caption: Workflow for screening natural thrombin inhibitors.

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